molecular formula C12H18N2O5 B2641927 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 343339-27-5

2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2641927
CAS No.: 343339-27-5
M. Wt: 270.285
InChI Key: SKZPILCESFZAHQ-ZCFIWIBFSA-N
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Description

The compound is an oxazole derivative. Oxazoles are aromatic molecules that contain an oxygen atom and a nitrogen atom in a five-membered ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

While I don’t have the specific synthesis for this compound, oxazoles are typically synthesized through cyclodehydration of certain amides or through the Robinson-Gabriel synthesis .


Molecular Structure Analysis

The molecule contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The presence of the tert-butoxycarbonyl (Boc) group suggests that the compound might be a protected form of an amino acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the oxazole ring might contribute to the compound’s aromaticity and stability. The Boc group is often used to protect amines during chemical synthesis, suggesting that this compound might be relatively stable under certain conditions .

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of oxazole derivatives, highlighting its role in producing optically active intermediates for pharmaceuticals. Magata et al. (2017) demonstrated a high optical purity synthesis of a related oxazole through a Pd-catalyzed amide coupling and subsequent oxazole formation, emphasizing its importance in macrocyclic azole peptide synthesis without racemization (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).

Amino Acid Derivatives

Research by Benoiton and Chen (1981) on N-alkoxycarbonylamino acids revealed the formation of 2-alkoxy-5(4H)-oxazolones, offering insights into carbodiimide-mediated reactions in peptide synthesis. This work illustrates the utility of such compounds in synthesizing N-carboxyanhydrides of amino acids, contributing to the field of peptide chemistry (Benoiton & Chen, 1981).

Protective Group Chemistry

The compound's relevance extends to protective group chemistry, as demonstrated by Heydari et al. (2007), who explored N-tert-butoxycarbonylation of amines using an efficient and environmentally benign catalyst. This research provides valuable information on protecting amines, a crucial step in the synthesis of many pharmaceuticals and peptides (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Peptide Synthesis Innovations

The compound is instrumental in the synthesis of peptide derivatives and the development of new methodologies for peptide synthesis. Tormyshev et al. (2006) reported on the synthesis of 5-substituted oxazole-4-carboxylic acid esters from ethyl isocyanoacetic acid, showcasing the compound's role in creating peptide analogs and diversifying amino acid derivatives (Tormyshev, Mikhalina, Rogozhnikova, Troitskaya, & Trukhin, 2006).

Antimicrobial Functions

Waschinski and Tiller (2005) explored poly(oxazolines) with terminal quaternary ammonium groups synthesized using a compound similar to the subject molecule. Their research into antimicrobial potential against bacteria like Staphylococcus aureus showcases the application of oxazole derivatives in biomaterials science and antimicrobial coating development (Waschinski & Tiller, 2005).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without more information, it’s difficult to predict .

Future Directions

The study of oxazole derivatives is a vibrant field due to their diverse biological activities. Future research might focus on exploring the potential biological activities of this compound .

Properties

IUPAC Name

5-methyl-2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-6(13-11(17)19-12(3,4)5)9-14-8(10(15)16)7(2)18-9/h6H,1-5H3,(H,13,17)(H,15,16)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZPILCESFZAHQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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